Pentasarcosyl angiotensin II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

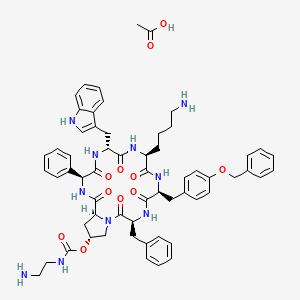

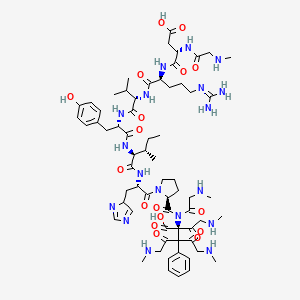

Pentasarcosyl angiotensin II is a synthetic analogue of angiotensin II.

Scientific Research Applications

Angiotensin II and Its Receptors

Angiotensin II is a key molecule in controlling blood pressure and volume in the cardiovascular system. It interacts with two distinct receptor subtypes, AT1 and AT2. AT1 receptors are primarily responsible for the major cardiovascular effects of angiotensin II. The isolation of cDNA encoding a vascular AT1 receptor has enabled structural analysis and further understanding of the angiotensin II receptor gene family, which may illuminate the genetic component of hypertension (Murphy et al., 1991).

Selective Pharmacological Effects

Pentasarcosyl angiotensin II (Sar5 All) exhibits selective pharmacological effects, demonstrating around 46% of the pressor activity of angiotensin II in studies. This selective activity suggests Sar5 All as a useful tool for elucidating the biological actions of angiotensin II (Mikami et al., 1987).

Role in Vascular Smooth Muscle Cell Proliferation and Migration

Angiotensin II has been identified as a key player in causing vascular smooth muscle cell (VSMC) proliferation and migration, contributing to hypertension and atherosclerosis. Research into the effects of various agents on Ang II-induced proliferation and migration in VSMCs provides insights into potential treatments for cardiovascular diseases (Nagayama et al., 2015).

Combination Therapy in Chronic Renal Disease

The role of angiotensin II in the progression of chronic renal disease is significant. A combination therapy involving ACE inhibitors and angiotensin II receptor blockers has been studied for its potential to halt the progression of renal diseases. This approach is based on angiotensin II's multiple nonhemodynamic pathophysiological actions on the kidney (Wolf & Ritz, 2005).

Brain Renin-Angiotensin System

The discovery of an independent local brain renin-angiotensin system (RAS) consisting of angiotensins and specific receptor proteins has expanded the possible functions of angiotensin II. This system's role in memory dysfunction, stress, depression, and other neurological conditions is an area of ongoing research (Wright & Harding, 2011).

ACE2 and Cardiovascular Disease

Angiotensin II and its interactions with ACE2 play a crucial role in cardiovascular diseases. ACE inhibitors and angiotensin II receptor blockers have been effective in reducing mortality and cardiovascular events in patients with hypertension and heart failure. Understanding the balance between ACE-Ang II-AT1R axis and the ACE2-Ang (1-7) axis is vital for developing new therapeutic approaches (Keidar et al., 2007).

Potential Use in Neurodegenerative Disorders

Angiotensin peptides have been shown to be anticonvulsant in various experimental seizure models. This suggests a potential use for angiotensin drugs in the treatment of neurodegenerative disorders like epilepsy (Tchekalarova & Georgiev, 2005).

Manipulating the Angiotensin System in Cancer Treatment

The role of the Ang II–AT1R system in solid tumours, particularly in gynaecological cancer, has been explored. Manipulating the angiotensin system appears to be a promising strategy for cancer treatment, as this system is involved in tumour growth, angiogenesis, and metastasis (Ino et al., 2006).

Properties

CAS No. |

75582-96-6 |

|---|---|

Molecular Formula |

C65H96N18O17 |

Molecular Weight |

1401.59 |

IUPAC Name |

(S)-18-(((6S,9S,12S,15S,18S)-18-((1H-imidazol-4-yl)methyl)-1-amino-15-((S)-sec-butyl)-19-((S)-2-(((S)-1-carboxy-2-phenylethyl)carbamoyl)pyrrolidin-1-yl)-12-(4-hydroxybenzyl)-1-imino-9-isopropyl-7,10,13,16,19-pentaoxo-2,8,11,14,17-pentaazanonadecan-6-yl)carbamoyl)-5,8,11,14-tetramethyl-4,7,10,13,16-pentaoxo-2,5,8,11,14,17-hexaazaicosan-20-oic acid |

InChI |

InChI=1S/C65H96N18O17/c1-10-38(4)56(62(97)75-46(28-41-30-69-36-71-41)63(98)83-25-15-19-48(83)60(95)76-47(64(99)100)27-39-16-12-11-13-17-39)78-59(94)44(26-40-20-22-42(84)23-21-40)74-61(96)55(37(2)3)77-57(92)43(18-14-24-70-65(66)67)73-58(93)45(29-54(90)91)72-49(85)32-79(6)51(87)34-81(8)53(89)35-82(9)52(88)33-80(7)50(86)31-68-5/h11-13,16-17,20-23,30,36-38,43-48,55-56,68,84H,10,14-15,18-19,24-29,31-35H2,1-9H3,(H,69,71)(H,72,85)(H,73,93)(H,74,96)(H,75,97)(H,76,95)(H,77,92)(H,78,94)(H,90,91)(H,99,100)(H4,66,67,70)/t38-,43-,44-,45-,46-,47-,48-,55-,56-/m0/s1 |

InChI Key |

QCGXWCNIPBXCON-KTKSDEALSA-N |

SMILES |

O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]([C@@H](C)CC)NC([C@H](CC4=CC=C(O)C=C4)NC([C@H](C(C)C)NC([C@H](CCCNC(N)=N)NC([C@H](CC(O)=O)NC(CN(C(CN(C(CN(C(CN(C(CNC)=O)C)=O)C)=O)C)=O)C)=O)=O)=O)=O)=O)=O)=O)CCC2)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pentasarcosyl angiotensin II; (Sar)5 aii; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

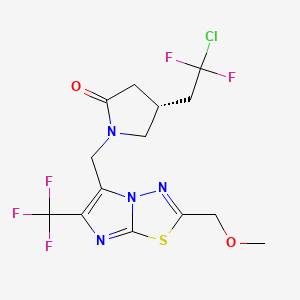

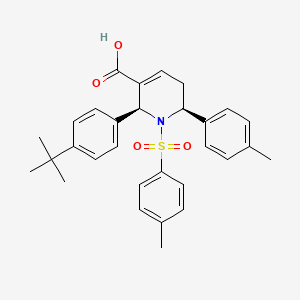

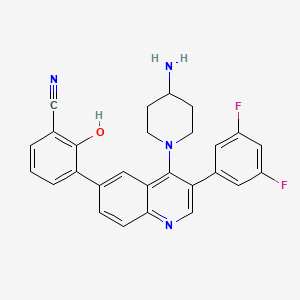

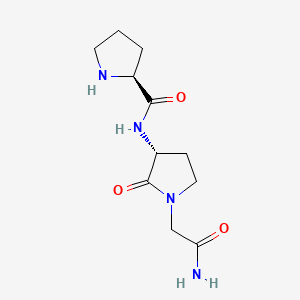

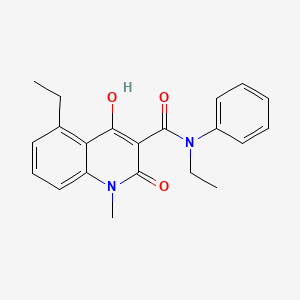

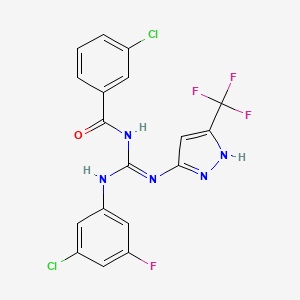

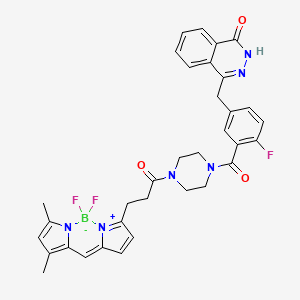

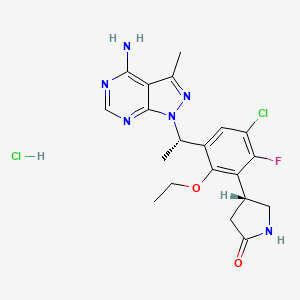

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.